molecular formula C20H19N5O2S B2652051 N-(2-methoxy-5-methylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide CAS No. 1358825-63-4

N-(2-methoxy-5-methylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide

Cat. No. B2652051
CAS RN: 1358825-63-4
M. Wt: 393.47
InChI Key: KMNXIBWHOSRZBK-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19N5O2S and its molecular weight is 393.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

One primary area of investigation involves the synthesis of derivatives through various chemical reactions, aiming to explore their potential applications further. For instance, compounds derived from the triazolo[4,3-a]quinoxaline moiety have been synthesized using different coupling methods, revealing diverse yields and showing potential for further chemical modification and exploration in various biological activities (Fathalla, 2015).

Potential as Anticancer Agents

Several studies have focused on the anticancer activity of triazoloquinoxaline derivatives. These compounds have been designed and synthesized with structural features essential for anticancer activity. Some derivatives demonstrated significant cytotoxicity against various cancer cell lines, highlighting their potential as templates for developing new anticancer agents (Reddy et al., 2015).

Role as Adenosine Receptor Antagonists

The adenosine receptors are a class of receptors with significant implications in various physiological processes. Derivatives of the triazoloquinoxaline scaffold have been explored as adenosine receptor antagonists, with specific compounds showing high potency and selectivity towards certain adenosine receptor subtypes. These findings suggest potential therapeutic applications in treating diseases related to adenosine receptor dysregulation (Catarzi et al., 2005).

Antimicrobial and Antifungal Activities

Research into the antimicrobial and antifungal properties of triazoloquinoxaline derivatives has also been conducted, with some compounds showing potent activity against specific bacterial and fungal strains. This line of research opens up possibilities for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Badran et al., 2003).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-12-8-9-17(27-3)15(10-12)21-18(26)11-28-20-19-24-23-13(2)25(19)16-7-5-4-6-14(16)22-20/h4-10H,11H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNXIBWHOSRZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.